molecular formula C26H28N6O5S B611627 CKD-516 free base CAS No. 1188371-47-2

CKD-516 free base

カタログ番号 B611627
CAS番号: 1188371-47-2
分子量: 536.61
InChIキー: UKKRUIXIDCWALA-QFIPXVFZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CKD-516 is a potent vascular disrupting agent (VDA) that selectively acts on tumor vessels . It has been used in clinical studies combined with irinotecan for treating colorectal cancer . It has shown potential for enhancing the anticancer activity of anti-PD-1 antibody in SMAD4-deficient colon cancer models .


Synthesis Analysis

CKD-516 is a benzophenone analog in which the B ring is modified by replacement with a carbonyl group . The active metabolite of CKD-516, S516, was evaluated in human umbilical vein endothelial cells (HUVECs) and H460 lung carcinoma cells .


Molecular Structure Analysis

The molecular formula of CKD-516 free base is C26H28N6O5S. It is also known as Valecobulin.


Physical And Chemical Properties Analysis

CKD-516 is an oral vascular disrupting agent . It has been shown to be safe and efficacious as a monotherapy in refractory solid cancers . The molecular weight of CKD-516 free base is 536.61.

科学的研究の応用

1. Vascular Disrupting Properties in Cancer Therapy

  • CKD-516 has shown effectiveness as a vascular disrupting agent, specifically targeting tumor vessels. This property makes it a promising candidate for cancer therapy, particularly in solid tumors and colorectal cancer models (Oh et al., 2015).
  • In a study on SMAD4-deficient colon cancer models, CKD-516 enhanced the anticancer activity of anti-PD-1 antibody, suggesting its potential in combination therapy (Soojin Kim et al., 2019).
  • Another research highlighted CKD-516’s ability to disrupt microtubule assembly, leading to cell cycle arrest and tumor necrosis, especially when combined with chemotherapy (C. Moon et al., 2014).

2. Enhancement of Radiofrequency Ablation in Hepatocellular Carcinoma

  • CKD-516, due to its vascular disrupting capabilities, was found to enhance the therapeutic efficacy of radiofrequency ablation for hepatocellular carcinoma, indicating its potential in combinational treatment modalities (S. Ham et al., 2017).

3. Monitoring Tumor Response using PET/MRI

  • Research has demonstrated that PET/MRI can effectively monitor changes in vascular and metabolic parameters in tumors treated with CKD-516, providing insights into the agent's mechanism of action (S. Ahn et al., 2018).

4. Mechanisms of Action in Lung Cancer Treatment

  • CKD-516 has been shown to induce endoplasmic reticulum stress and reactive oxygen species generation in lung cancer cells, suggesting its role in microtubule disruption and potential as a therapeutic agent for lung cancer (Soojin Kim et al., 2020).

Safety And Hazards

In a phase 1 dose-escalation and dose-expansion study, CKD-516 was found to be safe and tolerable in metastatic, treatment-refractory colorectal patients . The most common adverse events included diarrhea, nausea, vomiting, and neutropenia .

将来の方向性

The combination of oral CKD-516 and irinotecan has shown favorable efficacy outcomes . Further studies to confirm these preliminary findings are warranted . CKD-516 may have therapeutic potential for several cancer patients who do not respond to immunotherapy .

特性

IUPAC Name

(2S)-2-amino-3-methyl-N-[4-[3-(1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O5S/c1-14(2)22(27)25(34)31-26-30-18(11-38-26)15-6-7-17(19(8-15)32-13-28-12-29-32)23(33)16-9-20(35-3)24(37-5)21(10-16)36-4/h6-14,22H,27H2,1-5H3,(H,30,31,34)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKRUIXIDCWALA-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152252
Record name CKD-516 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CKD-516 free base

CAS RN

1188371-47-2
Record name CKD-516 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1188371472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CKD-516 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VALECOBULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P48P97V001
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CKD-516 free base
Reactant of Route 2
CKD-516 free base
Reactant of Route 3
CKD-516 free base
Reactant of Route 4
CKD-516 free base
Reactant of Route 5
CKD-516 free base
Reactant of Route 6
Reactant of Route 6
CKD-516 free base

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。